4-Acetamidothioanisole
Overview
Description
4-Acetamidothioanisole: is an organic compound with the molecular formula C₉H₁₁NOS and a molecular weight of 181.255 g/mol . It is also known by other names such as 4’-(Methylthio)acetanilide and N-(4-(methylthio)phenyl)acetamide . This compound is characterized by the presence of an acetamido group attached to a thioanisole moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamidothioanisole typically involves the reaction of 4-methylthioaniline with acetic anhydride . The reaction is carried out under reflux conditions, where the aniline derivative reacts with acetic anhydride to form the desired acetamido compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments may be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamidothioanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the acetamido group to an amine group using reducing agents such as .
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Nitro and halogenated derivatives: from substitution reactions.
Scientific Research Applications
4-Acetamidothioanisole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Acetamidothioanisole involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The thioanisole moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may interact with enzymes and receptors involved in various physiological processes .
Comparison with Similar Compounds
4-Acetamidophenol (Paracetamol): Both compounds contain an acetamido group, but 4-Acetamidothioanisole has a thioanisole moiety instead of a phenol group.
4-Methylthioaniline: This compound is a precursor in the synthesis of this compound and shares the thioanisole moiety.
4-Acetamidobenzenesulfonamide: Similar in structure but contains a sulfonamide group instead of a thioanisole moiety.
Uniqueness: this compound is unique due to the presence of both an acetamido group and a thioanisole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylsulfanylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZTJQAOQJQGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302495 | |
Record name | 4-Acetamidothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-44-0 | |
Record name | 10352-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151370 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(METHYLTHIO)ACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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